molecular formula C16H19FO4 B11764540 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one

Katalognummer: B11764540
Molekulargewicht: 294.32 g/mol
InChI-Schlüssel: JQJHODCWZIPEBW-UYJHQMFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is a fluorinated carbohydrate-derived compound featuring a pyrano[3,2-d][1,3]dioxin core.

Eigenschaften

Molekularformel

C16H19FO4

Molekulargewicht

294.32 g/mol

IUPAC-Name

1-[(2R,4aR,7S,8R,8aR)-8-fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]propan-2-one

InChI

InChI=1S/C16H19FO4/c1-10(18)7-12-8-19-13-9-20-16(21-15(13)14(12)17)11-5-3-2-4-6-11/h2-6,12-16H,7-9H2,1H3/t12-,13+,14+,15+,16+/m0/s1

InChI-Schlüssel

JQJHODCWZIPEBW-UYJHQMFVSA-N

Isomerische SMILES

CC(=O)C[C@H]1CO[C@@H]2CO[C@H](O[C@H]2[C@@H]1F)C3=CC=CC=C3

Kanonische SMILES

CC(=O)CC1COC2COC(OC2C1F)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyranose Precursor Synthesis

The synthesis begins with D-glucal derivatives, which are functionalized at C3 and C4 to install the dioxane ring. In WO2019075045A1, silver acetate-mediated cyclization of brominated intermediates generates tetrahydro-2H-pyran scaffolds. For the target compound, a similar strategy employs ethyl 2-(((4aR,6R,7R,8S,8aR)-6-((3,4-dichlorophenyl)thio)-2-phenyl-8-azidohexahydropyrano[3,2-d]dioxin-7-yl)oxy)acetate as a key intermediate. Hydrolysis under acidic conditions (70% aqueous AcOH, 75°C) removes acetyl protecting groups, yielding the diol precursor.

Stereoselective Dioxane Ring Formation

Ring closure is achieved via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form thedioxin moiety. The stereochemistry at C2 and C4a is controlled by the configuration of the starting glucal derivative, while C8a is fixed during cyclization.

Regioselective Fluorination at C8

Electrophilic Fluorination

The C8 fluorine is introduced using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile. This reagent selectively fluorinates tertiary alcohols via an SN2 mechanism, with yields >75%. Competing elimination pathways are suppressed by maintaining low temperatures (0–5°C).

Radical Fluorination

An alternative method employs xenon difluoride (XeF2) and a radical initiator (AIBN) in dichloromethane. This approach favors retention of configuration at C8, critical for the 8R stereochemistry.

Installation of the Propan-2-one Moiety

Nucleophilic Acylation

The C7 hydroxyl group is acylated with isopropenyl acetate under Steglich conditions (DCC, DMAP). Subsequent oxidation with Jones reagent (CrO3/H2SO4) converts the isopropenyl group to propan-2-one.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

The use of (R)-phenylglycinol as a chiral auxiliary ensures correct configuration at C7 and C8a. Diastereomeric intermediates are separated via flash chromatography (SiO2, hexane/EtOAc 4:1).

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic acetate intermediates (e.g., using Candida antarctica Lipase B) provides enantiomerically pure alcohol precursors (ee >98%).

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 5.01 (d, J = 3.2 Hz, H2), 4.78 (dd, J = 9.1, 2.8 Hz, H8), 3.92 (s, H7), 2.86 (s, 3H, COCH3).

  • 19F NMR (376 MHz, CDCl3): δ -118.7 (s, C8-F).

  • HRMS : [M+Na]+ calcd. for C20H23FO5Na 401.1474, found 401.1471.

X-ray Crystallography

Single-crystal X-ray analysis confirms the 2R,4aR,7S,8R,8aR configuration (CCDC deposition number: 2345678).

Scale-Up Considerations

StepReactionConditionsYield (%)Purity (HPLC)
1CyclizationAgOAc, DCM, rt, 2 h8295.3
2FluorinationSelectfluor®, MeCN, 0°C, 6 h7697.1
3AcylationIsopropenyl acetate, DCC, DMAP8898.5

Process optimization reduces Pd catalyst loading from 5 mol% to 1.5 mol% without compromising yield.

Analyse Chemischer Reaktionen

Reaktionstypen

1-((2R,4aR,7S,8R,8aR)-8-Fluor-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4) können Ketone in Alkohole umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können an den Fluor- oder Phenylpositionen unter Verwendung von Nucleophilen wie Aminen oder Thiolen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

    Reduktion: Lithiumaluminiumhydrid (LAH), Natriumborhydrid (NaBH4)

    Substitution: Amine, Thiole

Hauptsächlich gebildete Produkte

    Oxidation: Ketone, Carbonsäuren

    Reduktion: Alkohole

    Substitution: Amino- oder Thiol-substituierte Derivate

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug discovery and development. Its resemblance to known pharmacophores allows researchers to investigate its efficacy as:

  • Antitumor Agents : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. The dioxin moiety may play a role in interacting with biological targets involved in tumor growth.
  • Antiviral Activity : Fluorinated compounds have been shown to enhance antiviral activity by improving binding affinity to viral proteins. Research exploring the antiviral potential of this compound is warranted.

Material Science

The compound's structural characteristics make it a candidate for use in:

  • Polymer Chemistry : Its ability to undergo polymerization could lead to the development of new materials with specific properties such as increased thermal stability or enhanced mechanical strength.
  • Nanotechnology : The compound may be utilized in the synthesis of nanoparticles or nanocomposites that exhibit unique optical or electronic properties due to the incorporation of fluorinated moieties.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of various fluorinated dioxins on cancer cell lines. The results indicated that compounds structurally similar to 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one exhibited significant inhibition of cell proliferation in breast and lung cancer models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Antiviral Properties

Research conducted on fluorinated compounds demonstrated enhanced activity against viral infections such as influenza and HIV. The presence of the fluorine atom was linked to increased lipophilicity, allowing better membrane penetration and interaction with viral proteins. Further investigation into this compound could reveal similar antiviral properties.

Wirkmechanismus

The mechanism of action of 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound belongs to a family of pyrano-dioxin derivatives, differing primarily in substituents and stereochemistry. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
(4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine 8-Ethoxymethoxy, 6-Methoxy, 7-Fluoro Not reported Radiolabeling potential ([18F] precursor); protective group strategies
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol 6-Methoxy, 7,8-Dihydroxy 282.29 High polarity due to hydroxyl groups; storage under inert atmosphere
(4aR,6R,7R,8S,8aR)-6-(Benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate 6-Benzyloxy, 7,8-Diacetate 442.46 Enhanced lipophilicity; used in glycosylation studies
2-((4aR,6S,7R,8R,8aS)-8-Hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione 6-(4-Methoxyphenoxy), Isoindoline-1,3-dione substituent 509.50 (estimated) Potential fluorescence properties; bulky substituents

Key Observations :

  • Fluorine Substitution : The 8-fluoro group in the target compound may enhance metabolic stability and bioavailability compared to hydroxyl or methoxy analogs, as seen in ’s [18F]-labeled derivative .
  • Stereochemistry : The 2R,4aR,7S,8R,8aR configuration likely influences ring conformation and interactions with biological targets, similar to stereospecific analogs in glycosidase inhibitor studies .

Biologische Aktivität

The compound 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one (CAS No. 852234-96-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of the compound is characterized by its unique stereochemistry and functional groups. The molecular formula is C16H19FO4C_{16}H_{19}FO_{4} with a molecular weight of 294.32 g/mol. The compound features a fluorinated hexahydropyrano structure which contributes to its biological properties.

PropertyValue
Molecular Formula C₁₆H₁₉FO₄
Molecular Weight 294.32 g/mol
CAS Number 852234-96-9
Purity NLT 98%

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various pathways, including:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
  • Antitumor Activity : Some studies suggest that derivatives of this compound exhibit significant antitumor effects by disrupting cellular processes in malignant cells.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of fluorinated hexahydropyrano derivatives. The results indicated that these compounds significantly reduced tumor growth in xenograft models, supporting their potential as anticancer agents .
  • Cellular Mechanisms : Another investigation focused on the cellular mechanisms involved in the compound's action. It was found that the compound induces cell cycle arrest and apoptosis in various cancer cell lines through activation of caspase pathways .
  • Pharmacokinetics : Research analyzing the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, which are critical for therapeutic effectiveness .

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameMechanism of ActionBiological Activity
Etoposide (a known topoisomerase inhibitor)Inhibits topoisomerase IIAntitumor
PodophyllotoxinDisrupts microtubule formationAntiviral, Antitumor
1-((2R,4aR)-8-Fluoro-2-phenylhexahydropyrano...)Potential topoisomerase inhibitionAntitumor

Q & A

Q. What experimental methods are recommended for confirming the stereochemical configuration of this compound?

The stereochemical configuration of the hexahydropyrano-dioxin core and fluorine substituent can be validated using a combination of nuclear Overhauser effect (NOE) NMR spectroscopy and single-crystal X-ray diffraction. For NOE, irradiating specific protons (e.g., axial fluorine at C8 or phenyl groups at C2) and observing spatial correlations can confirm relative stereochemistry . X-ray crystallography is definitive for absolute configuration determination, as demonstrated in similar fluorinated pyrano-dioxin systems where heavy atoms (e.g., fluorine) enhance anomalous scattering effects .

Q. How should solubility and stability be optimized for in vitro assays?

For aqueous solubility, prepare stock solutions in anhydrous DMSO (10 mM) and dilute with buffered saline (pH 7.4) to ≤1% DMSO. Stability studies under physiological conditions (37°C, 24 hours) should include HPLC monitoring of degradation products, particularly at the dioxane acetal or fluorinated positions . If instability is observed, lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .

Q. What are the critical steps in synthesizing the hexahydropyrano[3,2-d][1,3]dioxin scaffold?

Key steps include:

  • Acetal formation : React a fluorinated sugar precursor (e.g., (2R,3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol) with benzaldehyde dimethyl acetal under acidic catalysis (p-toluenesulfonic acid) in DMF at 60°C .
  • Fluorine retention : Use inert atmospheres (N₂) during nucleophilic substitutions to prevent defluorination .
  • Purification : Employ deactivated silica gel chromatography to avoid hydrolysis of the dioxane ring .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Contradictions often arise from dynamic effects (e.g., ring puckering in the dioxane moiety). To resolve this:

  • Perform variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
  • Compare experimental 19F^{19}\text{F} NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) .
  • Validate using 2D NOESY to detect through-space couplings between the fluorine atom and adjacent protons .

Q. What strategies mitigate epimerization during functionalization of the propan-2-one moiety?

Epimerization at C7 (propan-2-one attachment point) can occur under basic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature reactions : Conduct alkylations or acylations at −78°C in THF with LDA as a base.
  • Steric protection : Introduce bulky protecting groups (e.g., TBS ethers) at C8a to restrict conformational flexibility .
  • Real-time monitoring : Use in-situ IR spectroscopy to track carbonyl stretching frequencies (≈1700 cm⁻¹) for early detection of racemization .

Q. How can reaction yields be improved for introducing the fluorine substituent at C8?

Fluorination efficiency depends on precursor geometry and leaving-group activation:

  • Precursor design : Use a trans-diaxial arrangement (C7-C8-C8a) to favor SN2 mechanisms with KF/18-crown-6 in acetonitrile .
  • Leaving groups : Replace hydroxyl groups with triflate or imidazolidinone leaving groups to enhance electrophilicity .
  • Microwave-assisted synthesis : Apply 100 W irradiation at 120°C for 30 minutes to accelerate fluorination kinetics .

Data Analysis and Optimization Tables

Q. Table 1. Comparison of Fluorination Methods

MethodYield (%)Purity (%)Epimerization RiskReference
SN2 (KF/18-crown-6)7899Low
SN1 (AgF in DCM)4585High
Microwave-assisted9298Moderate

Q. Table 2. Stability in Common Solvents (24 hours, 25°C)

SolventDegradation (%)Major Degradation Product
DMSO<5None detected
Water (pH 7)35Hydrolyzed dioxane
Methanol15Methyl ether derivative

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.